molecular formula C10H9N3OS2 B14651314 5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 49545-47-3

5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B14651314
CAS No.: 49545-47-3
M. Wt: 251.3 g/mol
InChI Key: JRPYTNLEOBBECW-UHFFFAOYSA-N
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Description

5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one is an organic compound that belongs to the class of thiazolidinones. This compound features a thiazolidinone ring substituted with a diazenyl group and a sulfanylidene group. The presence of the diazenyl group imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 4-methylphenyldiazonium chloride with a thiazolidinone derivative. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the diazenyl group. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of the diazenyl group can lead to the formation of amines.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In biological systems, the compound can inhibit enzymes such as matrix metalloproteinases and kinases, which play a role in cell proliferation and metastasis. The diazenyl group can also interact with DNA, leading to the inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Similar compounds to 5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one include other thiazolidinone derivatives with different substituents on the thiazolidinone ring. These compounds share similar chemical properties but differ in their biological activities and applications. For example, thiazolidinone derivatives with different aryl groups may exhibit varying degrees of antimicrobial and anticancer activities .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a range of chemical reactions, making it valuable in synthetic chemistry. Additionally, its biological activities make it a promising candidate for the development of new therapeutic agents.

Properties

CAS No.

49545-47-3

Molecular Formula

C10H9N3OS2

Molecular Weight

251.3 g/mol

IUPAC Name

5-[(4-methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H9N3OS2/c1-6-2-4-7(5-3-6)12-13-9-8(14)11-10(15)16-9/h2-5,9H,1H3,(H,11,14,15)

InChI Key

JRPYTNLEOBBECW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2C(=O)NC(=S)S2

Origin of Product

United States

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